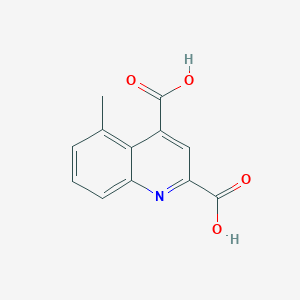

5-Methylquinoline-2,4-dicarboxylic acid

Description

Architectural Significance of the Quinoline (B57606) Dicarboxylic Acid Scaffold

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry and drug discovery. researchgate.net This is due to its presence in numerous natural products and synthetic compounds that exhibit potent biological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.netbrieflands.com The incorporation of dicarboxylic acid functionalities onto this scaffold further enhances its significance, creating a versatile framework for targeted molecular design.

The quinoline dicarboxylic acid architecture has proven to be a valuable lead structure for developing enzyme inhibitors. For instance, the quinoline-5,8-dicarboxylic acid scaffold was identified as a novel and selective inhibitor for Jumonji domain-containing protein 3 (JMJD3), an enzyme implicated in pathological conditions like cancer and inflammation. nih.govox.ac.uk This highlights the scaffold's potential to be strategically modified to interact with specific biological targets, thereby accelerating drug discovery. rsc.org Beyond pharmaceuticals, these scaffolds are also explored in materials science, where the nitrogen heterocycle and carboxylic acid groups can participate in the formation of coordination complexes and metal-organic frameworks (MOFs). mdpi.com

| Field of Application | Specific Use Case / Target | Significance of the Scaffold | Reference |

|---|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition (e.g., JMJD3) | Provides a rigid framework for orienting functional groups to interact with active sites. | nih.govox.ac.uk |

| Drug Discovery | Anticancer, Antibacterial, Antifungal Agents | Acts as a versatile core for developing therapeutic agents against various diseases. | researchgate.netbrieflands.com |

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs) | The nitrogen and carboxylate groups serve as coordination sites for metal ions. | mdpi.com |

| Agrochemicals | Development of new pesticides and herbicides | The core structure can be modified to target biological pathways in pests and weeds. | evitachem.com |

Strategic Positioning of Methyl and Carboxylic Acid Functionalities in Quinoline Systems

The specific placement of functional groups on the quinoline ring is a critical aspect of molecular design, as it dictates the compound's physicochemical properties and its interactions with biological systems. In 5-Methylquinoline-2,4-dicarboxylic acid, the methyl and carboxylic acid groups are strategically positioned to impart distinct characteristics.

The two carboxylic acid groups are key to the molecule's functionality. Research on related quinoline dicarboxylic acids demonstrates that these acidic moieties are crucial for biological activity. For example, in the context of JMJD3 inhibition, one carboxylate group coordinates with a catalytic iron ion in the enzyme's active site, while a second carboxylic function establishes vital ionic interactions and hydrogen bonds with surrounding amino acid residues like lysine (B10760008) and threonine. nih.gov This bidentate chelation and hydrogen bonding network is a common interaction pattern for dicarboxylic acids in enzyme binding pockets. The positioning at C2 and C4, as seen in Quinoline-2,4-dicarboxylic acid, can influence DNA binding and may be involved in inhibiting nutrient uptake in cancer cells. biosynth.com

| Functional Group | Position | Observed/Potential Role | Reference |

|---|---|---|---|

| Carboxylic Acid | C2, C4, C5, C8 | Coordinates with metal ions (e.g., Fe²⁺); forms hydrogen bonds and ionic interactions with amino acid residues; contributes to DNA binding. | nih.govbiosynth.com |

| Methyl | C5 | Modulates electronic and steric properties; can participate in hydrophobic interactions within binding pockets; influences molecular orientation and reactivity. | mdpi.comnih.gov |

Evolution of Research Trajectories for N-Heterocyclic Dicarboxylic Acids

The field of N-heterocyclic compounds, which includes quinolines, has seen a significant evolution in research focus and synthetic methodology. nih.gov Initially, the synthesis of such molecules often relied on classical condensation reactions, which could involve harsh conditions, limited substrate scope, and low yields. mdpi.com

Contemporary research has shifted towards more sophisticated and efficient synthetic pathways. A transformative strategy that has gained prominence over the past two decades is the direct C-H bond functionalization of the quinoline ring. rsc.orgrsc.org This approach allows for the precise and selective introduction of various functional groups, greatly expanding the chemical space available for drug discovery and materials science. rsc.orgmdpi.com These modern methods offer improved atom economy, better functional group tolerance, and often proceed under milder, more environmentally benign conditions. rsc.org

The research trajectory for N-heterocyclic dicarboxylic acids has also broadened in scope. While early work may have focused on fundamental synthesis, the current emphasis is on designing molecules for specific, complex applications. This includes the development of highly selective enzyme inhibitors, fluorescent biosensors, and functional materials like MOFs. nih.govmdpi.com The ability to create diverse libraries of these compounds through modern synthetic techniques has accelerated the identification of molecules with enhanced efficacy and novel mechanisms of action, ensuring that N-heterocyclic dicarboxylic acids remain a vibrant and productive area of chemical research. rsc.orgnih.gov

| Era | Primary Synthetic Approach | Characteristics | Reference |

|---|---|---|---|

| Classical | Condensation reactions (e.g., Pfitzinger, Doebner-von Miller) | Often requires harsh conditions, toxic solvents, and can have limited scope and yield. | evitachem.commdpi.com |

| Modern | Transition metal-catalyzed C-H functionalization/activation | High regioselectivity, milder conditions, greater functional group tolerance, improved efficiency and atom economy. | rsc.orgmdpi.comrsc.org |

| Green Chemistry | Microwave-assisted, solvent-free, or biocatalytic methods | Focus on sustainability, reduced waste, and eco-friendly processes. | nih.govrsc.org |

Structure

3D Structure

Properties

CAS No. |

1584652-44-7 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

5-methylquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO4/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13-8)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |

InChI Key |

AOOGQRNLNPSYRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 Methylquinoline 2,4 Dicarboxylic Acid and Its Research Relevant Derivatives

Classical Retrosynthetic Pathways and Mechanistic Considerations

Traditional syntheses of the quinoline (B57606) core rely on condensation and cyclization reactions that have been refined over more than a century. These pathways offer fundamental insights into the reactivity of the precursors and the mechanisms of heterocyclic ring formation.

The Pfitzinger reaction is a powerful method for producing quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound containing an α-methylene group, typically under basic conditions. wikipedia.orgresearchgate.net To synthesize the target molecule, 5-methylquinoline-2,4-dicarboxylic acid, a Pfitzinger analogue approach is necessary.

This involves starting with a substituted isatin, specifically 4-methylisatin (B74770), to introduce the methyl group at the desired position in the final quinoline ring. The carbonyl component required to furnish the two carboxylic acid groups is pyruvic acid.

Reaction Mechanism: The mechanism begins with the hydrolysis of the amide bond in 4-methylisatin by a strong base (e.g., potassium hydroxide), opening the ring to form a keto-acid intermediate. wikipedia.org This intermediate then undergoes condensation with pyruvic acid. The enolate of pyruvic acid reacts with the keto group, and the aniline (B41778) nitrogen of the opened isatin condenses with the ketone of the pyruvic acid to form an enamine. Subsequent intramolecular cyclization, where the enamine attacks the benzene (B151609) ring, followed by dehydration, leads to the formation of the aromatic quinoline ring system, yielding this compound. wikipedia.orgjocpr.com

Table 1: Comparison of Classical Synthetic Pathways for Quinoline Carboxylic Acids

| Feature | Pfitzinger Reaction Analogue | Doebner Condensation Modification |

| Primary Reactants | Substituted Isatin, Carbonyl Compound (e.g., Pyruvic Acid) | Substituted Aniline, Aldehyde, Pyruvic Acid |

| Key Intermediate | Ring-opened isatin (keto-acid) | Schiff base or Aldol-type adduct |

| Position of New Groups | C2 and C3 substituents derived from the carbonyl compound. | C2 substituent derived from the aldehyde. |

| Typical Conditions | Strongly basic (e.g., KOH) | Often acidic or neutral, reflux in alcohol |

| Application for Target | Requires 4-methylisatin and pyruvic acid. | Requires m-toluidine, glyoxylic acid, and pyruvic acid. |

The Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.org The formation of this compound via this route requires careful selection of all three components.

To achieve the 5-methyl substitution, meta-toluidine is the appropriate aniline precursor. To install the carboxylic acid at the C2 position, a simple aldehyde is insufficient; instead, an aldehyde-containing carboxylic acid, such as glyoxylic acid, would be required. Pyruvic acid serves its usual role in forming the C4-carboxylic acid and part of the new heterocyclic ring.

Mechanistic Considerations: The reaction mechanism is believed to proceed via one of two pathways. wikipedia.org In the first, an initial aldol-type condensation between the aldehyde (glyoxylic acid) and pyruvic acid occurs, followed by a Michael addition of the aniline (m-toluidine). Alternatively, the aniline and aldehyde can first form a Schiff base, which then reacts with the enol of pyruvic acid. wikipedia.org In both scenarios, the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by an oxidation/aromatization step to yield the final quinoline product. nih.gov The order in which the reactants are mixed can be crucial in minimizing the formation of by-products. bohrium.comtandfonline.com

The critical step in both the Pfitzinger and Doebner pathways is the intramolecular cyclization that forms the quinoline bicyclic system. researchgate.net This step is an electrophilic aromatic substitution, where a newly formed side chain on the aniline precursor attacks the benzene ring. The regioselectivity of this cyclization is paramount, especially with substituted anilines like m-toluidine. Ring closure typically occurs at the position with less steric hindrance and greater electron density, which is the para-position relative to the amino group. bohrium.com

Following the initial cyclization, a dehydration or oxidation step is necessary to achieve the fully aromatic quinoline core. In the Pfitzinger reaction, this is a simple dehydration of a cyclic alcohol intermediate. wikipedia.org In the Doebner reaction, the dihydroquinoline intermediate must be oxidized, a process that is often believed to occur via a hydrogen transfer mechanism where the imine formed in situ acts as the hydrogen acceptor. nih.gov

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety. This has led to the development of new catalytic systems and the application of green chemistry principles to classical reactions for preparing quinoline derivatives.

While classical methods often require harsh conditions, catalytic approaches can offer milder reaction pathways with improved yields and selectivity. Various catalysts have been explored for general quinoline synthesis, many of which are applicable to the synthesis of dicarboxylic acid derivatives. wikipedia.org

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as boron trifluoride (BF₃·THF) have been used to catalyze Doebner-type reactions. nih.govresearchgate.net These catalysts activate the carbonyl groups, facilitating the initial condensation steps and promoting the final cyclization under more controlled conditions than traditional methods.

Metal Catalysis: A wide array of transition metals, including copper, iron, ruthenium, and palladium, have been employed in quinoline synthesis. acs.orgorganic-chemistry.org These can function through various mechanisms, such as Lewis acidity, C-H activation, or oxidative dehydrogenative coupling. mdpi.comresearchgate.net Nanocatalysts are also gaining prominence due to their high surface area and reusability, offering an effective and sustainable catalytic option. acs.orgnih.gov For instance, nanocatalysts have been successfully used in the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids. nih.gov

Table 2: Overview of Catalytic Approaches in Quinoline Carboxylic Acid Synthesis

| Catalyst Type | Example(s) | Role of Catalyst | Typical Reaction | Advantage(s) |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Protonates carbonyls, activates substrates | Modified Doebner Reaction | Low cost, readily available |

| Lewis Acid | Boron trifluoride (BF₃·THF) | Coordinates to carbonyl oxygen, enhances electrophilicity | Doebner-type Condensation | Improved yields for electron-deficient anilines nih.gov |

| Transition Metal | Co(OAc)₂, Ru-complexes, Cu(I) | C-H activation, dehydrogenative coupling | Friedländer / Doebner Analogues | Milder conditions, high atom economy organic-chemistry.orgresearchgate.net |

| Nanocatalyst | Fe₃O₄-based, Silica (B1680970) sulfuric acid | High surface area catalysis, solid acid support | Solvent-free Doebner/Friedländer | High efficiency, catalyst recyclability acs.orgnih.govresearchgate.net |

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ijpsjournal.com Several strategies have been successfully applied to the synthesis of quinoline dicarboxylic acids. wikipedia.orgresearchgate.net

Alternative Solvents and Solvent-Free Reactions: A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. ijpsjournal.comnih.gov Water has been used as a green solvent for the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids. researchgate.net Furthermore, solvent-free, or "neat," reaction conditions, often facilitated by recyclable solid catalysts or microwave irradiation, have proven effective. nih.govresearchgate.net

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. ijpsjournal.comnih.gov

Atom Economy and Waste Reduction: Multicomponent reactions, such as the Doebner synthesis, are inherently atom-economical as they combine several starting materials into the final product in a single step, minimizing waste. researchgate.netresearchgate.net The use of recyclable catalysts further aligns with waste reduction principles. acs.org Designing syntheses that avoid toxic reagents and minimize the generation of harmful by-products is a central tenet of creating more sustainable chemical manufacturing processes. nih.gov

Table 3: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Principle | Application/Technique | Example | Benefit(s) |

| Prevention of Waste | One-pot multicomponent reactions | Doebner reaction for 4-quinoline carboxylic acid researchgate.net | High atom economy, reduced separation steps. |

| Safer Solvents | Use of water as a reaction medium | Pfitzinger reaction of isatin and enaminones in water researchgate.net | Non-toxic, non-flammable, low cost. |

| Design for Energy Efficiency | Microwave-assisted synthesis | Microwave irradiation for Pfitzinger-type reactions researchgate.net | Rapid heating, shorter reaction times, reduced energy use. |

| Use of Catalysis | Recyclable heterogeneous catalysts | Nanocatalysts for solvent-free quinoline synthesis nih.gov | High efficiency, easy separation, reusability. |

Flow Chemistry and Continuous Processing in Reaction Optimization Research

The application of flow chemistry and continuous processing offers significant advantages for the optimization of synthetic routes to quinoline derivatives, including this compound. This technology facilitates rapid reaction screening, improved safety, and scalability. google.com

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling the rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. For the synthesis of quinoline scaffolds, established methods like the Doebner-von Miller or Pfitzinger reactions can be adapted to flow reactors. nih.gov For instance, a continuous-flow process could involve pumping a stream of a substituted aniline (like 4-methylaniline) and a dicarbonyl compound through a heated reactor coil containing a solid-supported acid catalyst to form the quinoline ring system.

The benefits of such a system include enhanced heat and mass transfer, leading to more consistent product quality. Furthermore, the small reactor volumes inherent in laboratory-scale flow chemistry setups enhance safety, particularly when dealing with exothermic reactions or hazardous reagents. The ability to "telescope" multiple reaction steps, where the output of one reactor flows directly into the next, can streamline the synthesis of complex derivatives, reducing manual handling and purification steps between stages. google.com

Research into the continuous-flow synthesis of quinolines has demonstrated the potential for high-throughput screening of catalysts and reaction conditions, significantly accelerating the discovery of optimal synthetic pathways. lookchem.com While specific documented examples for the continuous synthesis of this compound are not prevalent, the principles established for other quinoline derivatives are directly applicable.

Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, ensuring uniform temperature. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced due to small diffusion distances. |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |

| Scalability | Often challenging, requiring process redesign. | More straightforward by running the system for longer. |

| Optimization | Time-consuming, one reaction at a time. | Rapid optimization through automated parameter variation. |

Regioselective Functionalization and Derivatization of the Quinoline System

The this compound scaffold possesses multiple sites amenable to regioselective functionalization, allowing for the synthesis of a diverse library of derivatives for research purposes. The reactivity of the quinoline core is influenced by the electronic effects of the existing methyl and carboxylic acid substituents.

Functionalization of the Quinoline Ring:

The quinoline ring is generally electron-deficient, particularly at the C2 and C4 positions, due to the nitrogen atom. However, in this compound, these positions are already substituted. Attention, therefore, turns to the other positions on both the pyridine (B92270) and benzene rings.

C-H Activation: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the quinoline nucleus. google.comresearchgate.net The directing effects of the substituents are crucial. The carboxylic acid groups are deactivating, while the methyl group at C5 is weakly activating and ortho-, para-directing. This could potentially direct electrophilic substitution or metal-catalyzed C-H functionalization to positions C6 and C8. google.com For instance, rhodium-catalyzed C-H activation has been shown to be effective for the functionalization of various positions on the quinoline ring, with the site of activation being dependent on the position of existing substituents. google.com

Decarboxylation: The carboxylic acid groups themselves are points for derivatization. Selective decarboxylation can be a route to mono-carboxylic acid derivatives. The carboxyl group at the 4-position is often more susceptible to decarboxylation than the one at the 2-position. google.com This process can sometimes be facilitated by copper catalysts. This selective removal would yield 5-methylquinoline-2-carboxylic acid or 5-methylquinoline-4-carboxylic acid, opening up the now unsubstituted positions for further reactions.

Derivatization of the Methyl Group:

The C5-methyl group is also a handle for further functionalization. Transition metal-catalyzed C(sp³)–H activation can be employed to introduce new functional groups at this position. For example, palladium-catalyzed reactions have been used for the nitration of 8-methylquinolines, a transformation that could potentially be adapted for the 5-methyl position. nih.gov

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Target Site(s) | Potential Reagents/Catalysts | Resulting Derivative Type |

|---|---|---|---|

| C-H Arylation | C6, C8 | Pd(OAc)₂, various ligands | Aryl-substituted quinoline |

| C-H Alkenylation | C6, C8 | [RhCp*Cl₂]₂, acrylates | Alkenyl-substituted quinoline |

| Selective Decarboxylation | C4 or C2 | Heat, Copper salts | Monocarboxylic acid derivative |

| Methyl Group Oxidation | C5-Methyl | SeO₂ | Formylquinoline derivative |

| Methyl Group Halogenation | C5-Methyl | N-Bromosuccinimide (NBS) | (Bromomethyl)quinoline derivative |

Isolation and Purification Techniques for Research Purity

Achieving high purity is paramount for the materials used in research to ensure the validity of experimental results. For this compound and its derivatives, a combination of techniques is typically employed for isolation and purification.

Crystallization:

Recrystallization is a primary and highly effective method for purifying solid compounds like quinoline carboxylic acids. The choice of solvent is critical. Solvents in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures are ideal. For quinoline carboxylic acids, polar solvents are often suitable.

Solvent Selection: Common solvents for the recrystallization of quinoline derivatives include ethanol, acetonitrile (B52724), N,N-dimethylformamide (DMF), and acetic acid. ajchem-a.com A patent describing the purification of a quinoline carboxylic acid derivative highlights the use of solvents like DMF, followed by cooling to precipitate purified crystals. rsc.org Another patent suggests that recrystallization from ethyl acetate (B1210297) can be effective. nih.gov

pH Adjustment: The acidic nature of the carboxylic acid groups allows for purification via pH manipulation. The compound can be dissolved in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the soluble carboxylate salt. The solution can then be filtered to remove insoluble impurities. Subsequent acidification (e.g., with hydrochloric acid) will precipitate the purified dicarboxylic acid, which can then be collected by filtration. acs.org

Chromatography:

When crystallization does not provide sufficient purity, or for the separation of closely related derivatives, chromatographic techniques are employed.

Column Chromatography: This is a standard method for purification. For quinoline carboxylic acids, silica gel is a common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve the peak shape of the acidic compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity (>99%), preparative RP-HPLC is the method of choice. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. nih.gov The retention behavior of quinoline derivatives in RP-HPLC is influenced by their physicochemical properties, allowing for effective separation. researchgate.net

Purity Analysis:

The purity of the final product is typically assessed using a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Melting Point Analysis

Table 3: Common Purification Techniques for Quinoline Carboxylic Acids

| Technique | Principle | Typical Application | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility | Primary purification of solid products. | Solvent choice, cooling rate. |

| Acid-Base Extraction | Differential solubility of neutral vs. salt form | Removal of non-acidic impurities. | pKa of the compound, choice of base/acid. |

| Column Chromatography | Differential adsorption | Separation of reaction mixtures, removal of byproducts. | Choice of stationary and mobile phases. |

| Preparative HPLC | Differential partitioning | Final purification to achieve high research-grade purity. | Column chemistry, mobile phase composition. |

Iii. Reaction Pathways and Transformation Chemistry of 5 Methylquinoline 2,4 Dicarboxylic Acid

Carboxylic Acid Group Transformations

The presence of two carboxylic acid groups at the C2 and C4 positions of the quinoline (B57606) ring is a defining feature of the molecule, offering numerous pathways for chemical modification. These transformations are fundamental for creating esters, amides, and other derivatives, as well as for selective removal of the carboxyl groups.

Esterification and Amidation as Derivative Synthesis Routes

Esterification and amidation are primary routes for the derivatization of 5-Methylquinoline-2,4-dicarboxylic acid, converting the carboxylic acid functionalities into esters and amides, respectively. These reactions are crucial for modifying the compound's physicochemical properties.

One-pot protocols have been developed for the efficient synthesis of quinoline-2,4-dicarboxylate scaffolds, which are diester derivatives. rsc.org However, direct esterification of quinoline carboxylic acids using traditional methods like Fischer–Speier esterification can sometimes result in low yields. nih.gov To overcome this, alternative methods have been employed. One such approach involves the generation of a cesium salt of the carboxylic acid, which is then treated with an alkyl halide, such as iodomethane, to form the corresponding methyl ester. nih.gov Another effective method is the use of diazomethane (B1218177) derivatives, like TMS-diazomethane. nih.gov

Amidation involves the reaction of the carboxylic acid groups with amines. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), which then readily reacts with a primary or secondary amine to form the amide bond. libretexts.orglibretexts.org Direct amidation methods, often requiring coupling agents or catalysts that activate the carboxylic acid, are also widely used. mdpi.comchemistryviews.org These synthetic routes provide access to a diverse array of mono- and di-amides of the parent dicarboxylic acid.

Esterification Methods for Quinoline Carboxylic Acids

| Method | Reagents | Notes | Reference |

|---|---|---|---|

| Fischer–Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Classic method, but can be low yielding for some substituted quinoline carboxylic acids. | nih.gov |

| Cesium Salt Method | 1. Cesium Carbonate (Cs₂CO₃) 2. Alkyl Halide (e.g., Iodomethane) | An alternative to Fischer-Speier, proceeding via a carboxylate salt intermediate. | nih.gov |

| Diazomethane Method | TMS-diazomethane | A successful method when other techniques like the cesium salt method fail. | nih.gov |

| One-Pot Dicarboxylate Synthesis | Aryl amines, Dimethyl/Diethyl Acetylenedicarboxylates, Iodine catalyst | Efficiently produces diester quinoline derivatives directly. | rsc.org |

Decarboxylation Reactions: Mechanisms and Control

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation for quinoline dicarboxylic acids. The reaction can be controlled to achieve regioselective mono-decarboxylation, targeting either the C2 or C4 position. evitachem.com The conditions of the reaction dictate which carboxylic acid is preferentially removed.

Under acidic conditions, using polyphosphoric acid (PPA) at elevated temperatures (e.g., 140°C), selective decarboxylation occurs at the C4 position. This selectivity is attributed to the greater stability of the C2-carboxylate, which is stabilized by intramolecular hydrogen bonding with the quinoline nitrogen. evitachem.com

Conversely, under basic conditions, such as heating with sodium hydroxide (B78521) in ethylene (B1197577) glycol (e.g., 170°C), the regioselectivity is reversed, and preferential decarboxylation occurs at the C2 position. evitachem.com This is due to the stabilization of the carboxylate anion at this position. The mechanism of decarboxylation for related compounds often involves the formation of a carbanion intermediate after the loss of CO₂, which is then protonated. youtube.comyoutube.com The stability of this intermediate is key to the reaction's feasibility.

Regioselective Decarboxylation of Quinoline Dicarboxylic Acids

| Condition | Reagents | Temperature | Position of Decarboxylation | Reason for Selectivity | Reference |

|---|---|---|---|---|---|

| Acidic | Polyphosphoric Acid (PPA) | 140°C | C4 | Greater stability of the C2-carboxylate due to intramolecular hydrogen bonding. | evitachem.com |

| Basic | Sodium Hydroxide (NaOH) / Ethylene Glycol | 170°C | C2 | Stabilization of the C2-carboxylate anion. | evitachem.com |

Anhydride and Acyl Halide Formation

The carboxylic acid groups of this compound can be converted into more reactive derivatives like acyl halides and anhydrides. These compounds serve as versatile intermediates for synthesizing esters and amides.

Acyl halides, most commonly acyl chlorides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus halides like phosphorus trichloride (B1173362) (PCl₃). libretexts.orgpressbooks.pub These reagents replace the hydroxyl group of the carboxylic acid with a halogen.

Acid anhydrides can be formed through the reaction of an acyl halide with a carboxylate salt. libretexts.orgjackwestin.com This method can be used to prepare both symmetrical and unsymmetrical anhydrides. For dicarboxylic acids, intramolecular dehydration to form a cyclic anhydride can occur upon heating, particularly if it results in a stable five- or six-membered ring. pressbooks.pub However, for this compound, the formation of a cyclic monomeric anhydride is unlikely due to the positions of the carboxyl groups.

Reactivity of the Quinoline Heterocycle

The quinoline ring system possesses its own characteristic reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents on the carbocyclic and heterocyclic rings.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

Electrophilic aromatic substitution (EAS) on the quinoline ring is a key reaction for introducing new substituents. The regioselectivity of this reaction is governed by the electronic properties of the quinoline nucleus and its existing substituents. masterorganicchemistry.com In general, electrophilic attack on quinoline occurs preferentially on the electron-rich benzene (B151609) ring (carbocycle) rather than the electron-deficient pyridine (B92270) ring. reddit.comquimicaorganica.org The most favored positions for substitution are C5 and C8. quimicaorganica.orgquora.com

In this compound, the directing effects of the three substituents must be considered:

C5-Methyl Group : This is an activating group that directs incoming electrophiles to the ortho (C6) and para (C8) positions. libretexts.org

C2 and C4-Carboxylic Acid Groups : These are deactivating groups that direct incoming electrophiles to the meta positions relative to themselves.

Quinoline Nitrogen : The nitrogen atom is electron-withdrawing, deactivating the pyridine ring (positions C2, C3, C4) towards electrophilic attack.

Directing Effects of Substituents on the Quinoline Ring

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Methyl (-CH₃) | C5 | Activating (Electron-donating) | Ortho, Para (to C6, C8) |

| Carboxylic Acid (-COOH) | C2 | Deactivating (Electron-withdrawing) | Meta (to C3) |

| Carboxylic Acid (-COOH) | C4 | Deactivating (Electron-withdrawing) | Meta (to C3) |

| Ring Nitrogen | N1 | Deactivating (Electron-withdrawing) | Deactivates pyridine ring |

Nucleophilic Additions to the Quinoline Nitrogen

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to react with various electrophiles. This reactivity is centered at the nitrogen atom itself.

The most fundamental reaction is protonation. As a base, the quinoline nitrogen readily reacts with acids to form quaternary quinolinium salts. This acid-base chemistry is a defining characteristic of the quinoline heterocycle.

Furthermore, the nitrogen can act as a nucleophile and attack other electrophiles, such as alkyl halides. This reaction, known as quaternization, results in the formation of N-alkylquinolinium salts. These reactions demonstrate the Lewis base character of the quinoline nitrogen. It is important to distinguish this from nucleophilic addition to the quinoline ring (at carbon atoms), which typically occurs at the C2 and C4 positions. quimicaorganica.org In this compound, these positions are occupied, making reactions at the nitrogen lone pair a primary pathway for transformations involving the heterocycle's nitrogen atom.

Oxidation and Reduction Chemistry of the Quinoline Ring

The reactivity of the quinoline ring in this compound towards oxidation and reduction is governed by the electron distribution within its fused heterocyclic and carbocyclic rings. The pyridine part of the scaffold is relatively electron-deficient compared to the benzene part, which dictates the regioselectivity of these transformations.

Oxidation: The quinoline ring system is notably stable and generally resistant to oxidation under mild conditions. However, under vigorous oxidative conditions, such as treatment with hot alkaline potassium permanganate (B83412) (KMnO₄), the electron-rich benzene ring is preferentially attacked and can undergo cleavage. For a quinoline derivative, this typically results in the formation of a pyridine dicarboxylic acid. In the case of this compound, the methyl group at the 5-position represents an additional site susceptible to oxidation, which can be converted to a carboxylic acid group under conditions that might also affect the benzene ring. The oxidation of various methylquinolines has been shown to yield the corresponding quinoline carboxylic acids, though forcing conditions can lead to the degradation of the benzene portion of the molecule. tandfonline.comyoutube.com For instance, the oxidation of a methylquinoline can ultimately yield a tricarboxylic acid derivative of pyridine. youtube.com

Reduction: In contrast to oxidation, the reduction of the quinoline ring primarily occurs at the more electron-deficient pyridine ring. Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, readily reduces the 1,2-double bond of the pyridine ring. This transformation leads to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The benzene ring is much more resistant to reduction and requires more forceful conditions, such as high pressure and temperature, to be hydrogenated. The presence of two electron-withdrawing carboxylic acid groups at the 2- and 4-positions further deactivates the pyridine ring towards electrophilic attack but facilitates nucleophilic reactions and reduction.

Formation of Supramolecular Architectures via Non-Covalent Interactions

The molecular structure of this compound, featuring hydrogen bond donors (carboxylic OH) and acceptors (carboxylic C=O and quinoline N), as well as an extended aromatic system, is ideally suited for the formation of complex supramolecular assemblies. These architectures are primarily stabilized by hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding Networks in Crystalline Forms

In the solid state, quinoline carboxylic acids are known to form extensive and robust hydrogen-bonding networks that define their crystal packing. For this compound, several key hydrogen bonding motifs are anticipated based on analogous structures. mdpi.com

The most significant interaction is expected to be the strong hydrogen bond between the carboxylic acid proton and the basic nitrogen atom of the quinoline ring (O–H···N). This interaction is a highly reliable and common synthon in the crystal engineering of nitrogen heterocycles with carboxylic acids. acs.org Additionally, the two carboxylic acid groups can interact with each other, forming classic centrosymmetric dimers through pairs of O–H···O hydrogen bonds. These primary interactions create chains or layers, which are further interconnected by weaker C–H···O interactions involving the aromatic C-H bonds and the carbonyl oxygen atoms. mdpi.com Studies on quinolone carboxylic acid derivatives have confirmed the prevalence of strong intramolecular hydrogen bonds between a carboxylic group and a nearby carbonyl group. mdpi.com

The expected hydrogen bonding interactions play a crucial role in stabilizing the crystalline lattice, influencing the material's physical properties such as melting point and solubility.

Table 1: Typical Hydrogen Bond Geometries in Related Quinoline Carboxylic Acid Crystal Structures

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Reference Analogs |

|---|---|---|---|

| Strong | O–H···N | 2.50 - 2.70 | Co-crystals of pyridine derivatives and dicarboxylic acids |

| Strong | O–H···O | 2.60 - 2.80 | Carboxylic acid dimers |

| Weak | C–H···O | 3.00 - 3.50 | Quinolone carboxylic acid derivatives mdpi.com |

π-π Stacking Interactions in Self-Assembly

In the crystal lattice of this compound, quinoline rings are expected to arrange themselves to maximize these favorable stacking interactions. This typically results in parallel-displaced or offset face-to-face arrangements, where the electron-rich center of one ring is positioned over the electron-poor periphery of a neighboring ring. This geometry minimizes electrostatic repulsion and maximizes van der Waals attraction.

Crystal structures of related quinoline-2,4-dicarboxylate complexes have shown that adjacent ligands arrange in stacks with intermolecular carbon-carbon distances that suggest the presence of π-π interactions. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical values falling in the range of 3.3 to 3.8 Å. These stacking forces, in conjunction with the hydrogen bonding networks, create a robust and highly organized three-dimensional architecture.

Table 2: Characteristics of π-π Stacking in Aromatic Heterocycles

| Stacking Parameter | Typical Value | Significance |

|---|---|---|

| Centroid-to-Centroid Distance | 3.3 - 3.8 Å | Indicates the separation between the geometric centers of stacked aromatic rings. |

| Interplanar Angle | 0° - 10° | Describes the angle between the planes of two interacting rings; ideal stacking is near parallel. |

| Slip Angle | Variable | Measures the degree of offset between stacked rings. |

Iv. Advanced Characterization and Spectroscopic Analysis in 5 Methylquinoline 2,4 Dicarboxylic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. For 5-Methylquinoline-2,4-dicarboxylic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) core, a singlet for the methyl group, and broad signals for the acidic protons of the carboxyl groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two carbonyl carbons of the dicarboxylic acids.

While specific experimental data for this compound is not publicly available, a hypothetical assignment based on known chemical shifts of quinoline and its derivatives can be proposed.

Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Atom | Chemical Shift (δ, ppm) |

| -COOH (x2) | ~13.0-15.0 | br s | C2 | ~150 |

| H3 | ~8.0 | s | C3 | ~122 |

| H8 | ~8.2 | d | C4 | ~140 |

| H7 | ~7.8 | t | C4a | ~129 |

| H6 | ~7.6 | d | C5 | ~135 |

| 5-CH₃ | ~2.7 | s | C6 | ~128 |

| C7 | ~134 | |||

| C8 | ~127 | |||

| C8a | ~148 | |||

| 5-CH₃ | ~18 | |||

| 2-COOH | ~168 | |||

| 4-COOH | ~170 |

Two-dimensional (2D) NMR experiments are essential for confirming these assignments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, revealing the connectivity between H6, H7, and H8 on the benzene (B151609) portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov Each polymorph gives a unique SS-NMR spectrum due to differences in the local chemical environment and intermolecular interactions within the crystal lattice.

For quinoline carboxylic acids, SS-NMR can distinguish between different tautomers and confirm the presence of zwitterionic species in the solid state, which is a common phenomenon for molecules containing both acidic (carboxylic acid) and basic (quinoline nitrogen) sites. researchgate.net Although no specific SS-NMR studies on this compound have been published, this technique would be critical to:

Identify and characterize any potential polymorphs.

Determine the protonation state of the molecule in the solid form (neutral vs. zwitterionic).

Probe intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through advanced techniques that measure internuclear distances.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₉NO₄), HRMS would confirm the molecular weight of 231.0532.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a molecule. A precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecule's structure. The fragmentation of quinoline carboxylic acids often involves characteristic losses of small neutral molecules like water (H₂O), carbon dioxide (CO₂), and the carboxyl group (•COOH). chempap.org For a dicarboxylic acid, sequential losses are expected. researchgate.net

Plausible Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 232.0604 [C₁₂H₁₀NO₄]⁺ | 214.0499 [C₁₂H₈NO₃]⁺ | H₂O | Ion after loss of water |

| 232.0604 [C₁₂H₁₀NO₄]⁺ | 188.0651 [C₁₁H₁₀NO₂]⁺ | CO₂ | Ion after decarboxylation |

| 214.0499 [C₁₂H₈NO₃]⁺ | 186.0550 [C₁₁H₈NO₂]⁺ | CO | Ion after loss of carbon monoxide |

| 188.0651 [C₁₁H₁₀NO₂]⁺ | 170.0546 [C₁₁H₈NO]⁺ | H₂O | Ion after subsequent loss of water |

| 188.0651 [C₁₁H₁₀NO₂]⁺ | 144.0651 [C₁₀H₁₀N]⁺ | CO₂ | Ion after second decarboxylation |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and torsion angles, allowing for the complete determination of a molecule's conformation in the solid state. While the crystal structure for this compound has not been reported, an SCXRD analysis would reveal:

Molecular Conformation: The planarity of the quinoline ring system and the dihedral angles of the two carboxylic acid groups with respect to the ring.

Intramolecular Interactions: The presence of any intramolecular hydrogen bonds, for example, between the carboxylic acid at the 4-position and the quinoline nitrogen.

Intermolecular Interactions: The detailed packing of molecules in the crystal lattice, stabilized by interactions such as intermolecular hydrogen bonds (e.g., carboxylic acid dimers) and π-π stacking between the aromatic quinoline rings. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It generates a characteristic diffraction pattern for a specific crystalline phase, making it an essential tool for distinguishing between different polymorphs and for quality control of bulk crystalline material. rsc.org

Crystal engineering is the rational design and synthesis of functional crystalline solids by controlling intermolecular interactions. The functional groups in this compound—two carboxylic acid groups and a basic quinoline nitrogen—make it an excellent candidate for crystal engineering strategies. mdpi.com

Key strategies would involve the formation of robust and predictable intermolecular connections known as supramolecular synthons:

Carboxylic Acid-Pyridine Synthon: The acidic proton of a carboxyl group can form a strong O-H···N hydrogen bond with the basic nitrogen of the quinoline ring of another molecule. This is a highly reliable interaction used in the design of co-crystals and molecular salts. rsc.orgmdpi.com

Carboxylic Acid Dimer Synthon: Two carboxylic acid groups on adjacent molecules can form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

π-π Stacking: The planar aromatic systems of the quinoline rings can stack on top of each other, providing additional stabilization to the crystal structure.

By carefully selecting co-formers—other molecules that can interact with these functional groups—it is possible to create a variety of new solid forms (e.g., co-crystals) of this compound derivatives. This allows for the tuning of important physicochemical properties such as solubility, stability, and melting point.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within the this compound molecule and characterizing the non-covalent interactions that govern its supramolecular structure. The spectra are characterized by distinct vibrational modes corresponding to the quinoline core, the methyl substituent, and the two carboxylic acid moieties.

The analysis of the FT-IR and Raman spectra reveals key vibrational frequencies. The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The presence of the methyl group introduces characteristic C-H stretching and bending vibrations.

Of particular significance are the vibrational modes of the dicarboxylic acid groups. The O-H stretching vibration of the carboxylic acid appears as a very broad and intense band in the FT-IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. This broadening is a hallmark of strong intermolecular hydrogen bonding between the carboxylic acid groups, which form dimeric structures in the solid state. The C=O stretching vibration of the carboxyl group is also highly sensitive to this hydrogen bonding, typically appearing as a strong band in the 1720-1680 cm⁻¹ range. The spectrum of the closely related quinoline-2-carboxylic acid indicates it can exist in both neutral and zwitterionic forms, which would further influence the vibrational frequencies. researchgate.net

The quinoline ring itself gives rise to a series of characteristic skeletal vibrations, including C=C and C=N stretching modes, which are typically found in the 1650-1400 cm⁻¹ region. These bands are useful for confirming the integrity of the heterocyclic core.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300 - 2500 (Broad) | Carboxylic acid O-H, indicative of strong hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the quinoline ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Stretching of C-H bonds in the methyl group. |

| C=O Stretch | 1720 - 1680 | Carboxylic acid carbonyl stretching, sensitive to hydrogen bonding. |

| C=C / C=N Ring Stretch | 1650 - 1400 | Skeletal vibrations of the quinoline aromatic system. |

| C-O Stretch / O-H Bend | 1440 - 1200 | Coupled vibrations involving the carboxylic acid groups. |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Bending vibrations of the quinoline ring C-H bonds. |

The formation of extensive hydrogen bonding networks is a critical feature of this molecule's solid-state structure, primarily driven by the two carboxylic acid functional groups. nih.gov These interactions dictate the molecular packing in the crystal lattice. The analysis of shifts in the O-H and C=O vibrational frequencies provides direct evidence of the strength and nature of these hydrogen bonds. mdpi.com

Electronic and Photophysical Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic transitions within the molecule, which are closely linked to its aromatic structure and conjugation. Quinoline derivatives are known for their interesting photophysical properties, including fluorescence. nih.gov

The UV-Vis absorption spectrum of this compound in solution is expected to display multiple bands characteristic of the quinoline chromophore. These absorptions arise from π → π* transitions within the conjugated aromatic system. The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid groups on the quinoline ring influences the energy of these transitions and thus the position of the absorption maxima (λmax). Electron-releasing substituents on the quinoline ring can induce a red shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov

Upon excitation with light of an appropriate wavelength, many quinoline dicarboxylic acid derivatives exhibit fluorescence. nih.govnih.gov The emission spectrum is typically broad and shows a Stokes shift, which is the difference in wavelength between the absorption and emission maxima. The characteristics of the emission, such as its wavelength and intensity, can be sensitive to the solvent environment.

| Property | Typical Range / Observation | Associated Transition |

|---|---|---|

| Absorption Maxima (λabs) | ~340 - 360 nm | π → π* transitions of the quinoline system. researchgate.net |

| Emission Maxima (λem) | ~490 - 560 nm | Fluorescence from the lowest excited singlet state. rsc.org |

| Stokes Shift | Variable | Difference between absorption and emission maxima. |

To quantitatively characterize the fluorescence properties, two key parameters are measured: the fluorescence quantum yield (ΦF) and the luminescence lifetime (τ).

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Studies on related N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives have shown that they can exhibit good quantum yields, with values sometimes ranging from 0.5 to 0.9, indicating efficient light emission. rsc.org Electron-withdrawing groups on the quinoline ring have been shown to promote higher quantum yields in some systems. rsc.org

The luminescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides insight into the dynamics of the excited state and can be influenced by various quenching processes. For many fluorescent organic molecules, lifetimes are typically in the nanosecond range. The distinct fluorescence properties, including emission wavelength and lifetime, have been observed in coordination polymers involving quinolinate and dicarboxylic acid ligands. nih.gov

V. Computational Chemistry and Theoretical Investigations of 5 Methylquinoline 2,4 Dicarboxylic Acid

Quantum Chemical Studies for Electronic Structure and Molecular Properties

Quantum chemical studies are fundamental to understanding the electronic behavior and structural stability of 5-Methylquinoline-2,4-dicarboxylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) have been effectively used to calculate optimized geometric parameters. researchgate.netiku.edu.tr These calculations would yield precise bond lengths, bond angles, and dihedral angles for this compound.

Once the geometry is optimized, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.net Total Energy Distribution (TED) analysis is often performed to characterize the nature of these vibrational modes. iku.edu.tr

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Carboxylic Acid Derivative calculated using DFT (Note: This table presents hypothetical data for this compound based on typical values for related structures, as specific experimental or computational data for this molecule is not readily available in the provided sources.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C(OOH) | 1.51 |

| C4-C(OOH) | 1.50 | |

| C5-C(H3) | 1.52 | |

| N1-C2 | 1.38 | |

| C=O (carboxyl) | 1.22 | |

| O-H (carboxyl) | 0.97 | |

| Bond Angles (°) | N1-C2-C3 | 121.5 |

| C3-C4-C(OOH) | 119.8 | |

| C4-C4a-C5 | 118.5 | |

| C4a-C5-C(H3) | 120.3 | |

| Dihedral Angles (°) | C(OOH)-C2-N1-C8a | 178.5 |

| C(OOH)-C4-C4a-C5 | -179.1 |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to study the energetic properties of molecules. nih.gov These methods can be used to calculate the total electronic energy, ionization potential, and electron affinity of this compound.

Energetic profiles for processes such as conformational changes (e.g., rotation around the C-COOH bonds) or proton transfer can be mapped. By calculating the energy at various points along a reaction coordinate, a potential energy surface (PES) can be generated. mdpi.com This surface helps identify transition states and calculate activation energies, providing insight into the kinetics and thermodynamics of various molecular processes. For quinoline derivatives, ab initio methods have been used alongside DFT to provide a comprehensive understanding of their structural and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

MEP and FMO analyses are crucial for understanding the chemical reactivity of this compound. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It uses a color scale to indicate regions of different charge distribution. Red regions, indicating negative potential, are rich in electrons and susceptible to electrophilic attack, while blue regions, indicating positive potential, are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring, identifying these as sites for electrophilic interaction. nih.govresearchgate.net The hydrogen atoms of the carboxylic groups would exhibit a positive potential, marking them as electrophilic sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating which parts of the molecule are most involved in electron-donating and electron-accepting interactions during a chemical reaction. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Quinoline Derivative (Note: The values are illustrative and represent typical outputs from DFT calculations for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Global Electrophilicity Index (ω) | 2.98 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.50 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment. doi.org

An MD simulation would reveal the accessible conformations of the molecule by exploring its conformational landscape. researchgate.net This is particularly useful for understanding the orientation of the carboxylic acid groups relative to the quinoline ring system. The simulation can also be used to study intermolecular interactions, such as hydrogen bonding, which are crucial for understanding how the molecule behaves in solution or in a crystal lattice. mdpi.comnih.gov For instance, simulations could model the formation of hydrogen-bonded dimers between two molecules of this compound or its interaction with solvent molecules. nih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (RGyr) over the simulation time helps in assessing the stability of the molecule's conformation. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, passing through transition states. mdpi.com For this compound, this could involve studying the mechanisms of its synthesis, such as the cyclization reactions that form the quinoline ring, or its subsequent chemical transformations.

DFT calculations can be used to locate the structures of reactants, intermediates, transition states, and products. mdpi.com By comparing the energies of these species, a detailed reaction profile can be constructed, providing activation energies and reaction enthalpies. This information helps in understanding the feasibility of a proposed mechanism and can predict the regioselectivity and stereoselectivity of a reaction. For example, computational modeling could be used to investigate the decarboxylation of this compound or its participation in coordination with metal ions, clarifying the step-by-step electronic and structural changes that occur. nih.gov

Vi. Research Applications of 5 Methylquinoline 2,4 Dicarboxylic Acid in Advanced Materials and Chemical Synthesis

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, 5-Methylquinoline-2,4-dicarboxylic acid serves as a versatile organic linker for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate groups act as coordination sites, allowing for the self-assembly of intricate, multidimensional structures when combined with metal ions or clusters. globethesis.com The presence of the methyl group at the 5-position can influence the resulting framework's topology and properties through steric and electronic effects compared to its unsubstituted counterpart.

The synthesis of coordination polymers using quinoline-dicarboxylate ligands is often achieved under hydrothermal or solvothermal conditions. mdpi.comrsc.org These methods involve heating a mixture of the ligand and a metal salt in a sealed vessel, allowing for the slow crystallization of the resulting framework. The choice of metal ion, solvent, temperature, and the ligand itself plays a crucial role in directing the final structure. rsc.org

Ligands based on quinoline-dicarboxylic acids have been shown to produce a wide array of structural motifs. Depending on the coordination preferences of the metal center and the flexibility of the ligand, the resulting frameworks can range from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) networks. rsc.orgrsc.org For instance, the combination of quinoline-2,4-dicarboxylic acid with lanthanide ions has resulted in the formation of isostructural 3D coordination polymers. mdpi.com The structural diversity arises from the various coordination modes of the carboxylate groups (e.g., monodentate, bidentate chelating, bidentate bridging) and the participation of the quinoline nitrogen in coordination.

| Framework Type | Dimensionality | Key Structural Features | Synthesis Method | Reference Example |

|---|---|---|---|---|

| Coordination Polymer | 1D Chain | Metal ions bridged by dicarboxylate ligands forming infinite chains. | Hydrothermal | Mn(II) and Co(II) complexes with quinoline-2,3-dicarboxylic acid. rsc.org |

| Coordination Polymer | 2D Layer | Chains are further linked into sheets, often involving π-π stacking interactions. | Hydrothermal | Lanthanide-CPs with aromatic dicarboxylic acids showing layered structures. researchgate.net |

| Metal-Organic Framework (MOF) | 3D Network | Porous or non-porous frameworks built from metal clusters and organic linkers. | Solvothermal/Hydrothermal | Lanthanide(III) ions with quinoline-2,4-dicarboxylic acid forming 3D polymers. mdpi.com |

Lanthanide-based coordination polymers and MOFs are renowned for their unique photoluminescent properties, which include sharp, characteristic emission bands, long luminescence lifetimes, and large Stokes shifts. mdpi.commdpi.com These properties stem from the f-f electronic transitions within the lanthanide ions. mdpi.com However, since these transitions are Laporte-forbidden, direct excitation of the lanthanide ion is inefficient.

In coordination polymers, the organic ligand, such as this compound, can act as an "antenna." The ligand absorbs incident light (typically UV) and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. rsc.orgmdpi.com This process, known as the antenna effect, is crucial for achieving strong luminescence. The efficiency of this energy transfer depends on the relative energy levels of the ligand's triplet state and the emissive state of the lanthanide ion.

Studies on coordination polymers built from quinoline-2,4-dicarboxylic acid and various lanthanide ions have demonstrated this effect. Europium (Eu³⁺) complexes typically exhibit strong red emission, while Terbium (Tb³⁺) complexes show characteristic green luminescence. mdpi.com Other lanthanides, such as Neodymium (Nd³⁺) and Erbium (Er³⁺), emit in the near-infrared (NIR) region, which is of interest for applications in telecommunications and medical imaging. mdpi.com

| Lanthanide Ion | Emission Region | Characteristic Emission Bands (nm) | Potential Application | Reference |

|---|---|---|---|---|

| Europium (Eu³⁺) | Visible (Red) | ~612-615 (⁵D₀ → ⁷F₂) | Lighting, Displays, Sensors | mdpi.com |

| Terbium (Tb³⁺) | Visible (Green) | ~545 (⁵D₄ → ⁷F₅) | Lighting, Displays, Sensors | mdpi.com |

| Neodymium (Nd³⁺) | Near-Infrared (NIR) | ~880, 1060, 1330 | Lasers, Optical Amplifiers | mdpi.com |

| Erbium (Er³⁺) | Near-Infrared (NIR) | ~1540 | Telecommunications | mdpi.com |

The coordination of this compound to metal centers can generate complexes with significant catalytic potential. colab.ws The metal ion acts as the active site, while the quinoline-dicarboxylate ligand helps to stabilize the complex, tune its electronic properties, and influence its steric environment. nih.govrsc.org Quinoline-based metal complexes have been investigated for a range of catalytic applications. colab.ws

For example, metal complexes of the related quinoline-2,3-dicarboxylic acid have been shown to act as electrocatalysts for the degradation of organic pollutants like methyl orange. rsc.org Other quinoline-based MOFs have been employed as heterogeneous catalysts for oxidation reactions, such as the discoloration of methylene (B1212753) blue. researchgate.net While specific studies on the catalytic activity of this compound complexes are not extensively documented, the structural similarities suggest potential applications in areas such as oxidation, reduction, and the formation of carbon-carbon bonds. The electron-donating methyl group may further modulate the catalytic activity of the coordinated metal center.

| Catalytic Reaction | Metal Center Example | Role of Ligand | Reference Compound |

|---|---|---|---|

| Oxidation of Dyes | Cu(I), Mn(II) | Stabilizes active metal center, facilitates redox cycling. | Copper Cyanide/Quinaldine MOF researchgate.net, Mn(II)/Quinoline-2,3-dicarboxylate rsc.org |

| Hydrogenation | Co(II), Ni(II) | Tunes electronics and sterics of the metal center. | General Co/Ni complexes with supporting ligands. nih.gov |

| C-H Activation/Alkylation | Rh(I) | Provides a stable coordination environment for the active species. | Rh-Al complex for pyridine (B92270) alkylation. nih.gov |

| Electrocatalysis | Mn(II), Co(II) | Facilitates electron transfer processes for substrate degradation. | Complexes of quinoline-2,3-dicarboxylate. rsc.org |

Building Block in Polymer Science and Functional Organic Materials

Beyond coordination chemistry, this compound is a promising monomer for the synthesis of high-performance polymers. The two carboxylic acid functional groups allow it to participate in polycondensation reactions, while the rigid and aromatic quinoline unit can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics to the resulting polymer backbone.

Polycondensation is a standard method for synthesizing polymers like polyesters and polyamides. mdpi.com In this process, a dicarboxylic acid monomer reacts with a diol or a diamine to form ester or amide linkages, respectively, with the elimination of a small molecule such as water. This compound can be used as the dicarboxylic acid component to create novel polymers.

The incorporation of the bulky, heterocyclic quinoline structure into the polymer chain is expected to result in materials with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring high performance. rsc.org These polymers could find use as specialized coatings, films, or fibers with enhanced durability and resistance to heat and chemicals. The synthesis of polyesters from bio-based dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA) serves as a model for how monomers with rigid cores can be used to produce high-performance materials. mdpi.comnih.gov

| Polymer Type | Co-monomer | Expected Properties | Potential Applications |

|---|---|---|---|

| Polyester | Aliphatic Diols (e.g., Ethylene (B1197577) Glycol, 1,4-Butanediol) | High Tg, good thermal stability, rigidity. | High-performance films, engineering plastics, specialty fibers. |

| Polyamide (Aramid-like) | Aromatic Diamines (e.g., p-Phenylenediamine) | Exceptional thermal stability, high mechanical strength, chemical resistance. | Protective coatings, advanced composites, fire-resistant textiles. |

| Poly(ester-amide) | Amino-alcohols | Tunable properties combining features of polyesters and polyamides. | Biomedical materials, functional coatings. |

Conjugated polymers, characterized by an extended system of alternating single and double bonds along their backbone, are essential materials in organic electronics. The quinoline ring is an aromatic, electron-deficient system that can be incorporated into a conjugated polymer backbone to tune its electronic and optical properties.

While direct polycondensation of this compound does not typically yield a conjugated polymer, the molecule can be chemically modified to create monomers suitable for cross-coupling polymerization methods (e.g., Suzuki, Stille, or Yamamoto coupling). For instance, the quinoline core could be halogenated, and the carboxylic acid groups converted to other functionalities. By polymerizing these modified monomers with other aromatic building blocks, it would be possible to synthesize novel conjugated polymers. The inclusion of the 5-methylquinoline (B1294701) unit would be expected to influence the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, its charge transport characteristics, and its photophysical properties, making such materials candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Development of Organic Semiconductors

The inherent electronic properties of the quinoline nucleus make its derivatives attractive candidates for use in organic electronics. Quinoline is an aromatic aza-heterocyclic system that can act as an electron acceptor, leading to its classification as a p-type semiconductor. This characteristic is foundational for applications in photonics and light-emitting diodes. While research has not exclusively focused on this compound, the broader class of quinoline derivatives has been extensively studied for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs).

The conjugated π-system of the quinoline ring allows for efficient charge transport, a critical requirement for semiconductor performance. The presence of the dicarboxylic acid groups in this compound could offer several advantages:

Improved Solubility: The polar carboxylic acid groups can enhance solubility in organic solvents, facilitating solution-based processing techniques which are often more cost-effective for fabricating large-area electronic devices.

Energy Level Tuning: The electron-withdrawing nature of the carboxylic acid groups, along with the electron-donating methyl group, can be used to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) of the material. This tuning is crucial for optimizing charge injection/extraction and for controlling the emission color in OLEDs.

Intermolecular Interactions: The functional groups can promote specific intermolecular packing arrangements in the solid state through hydrogen bonding, which can significantly influence charge mobility.

Computational studies on related quinoline structures, such as metal complexes of 8-hydroxyquinoline (B1678124) (Mq3), have been pivotal in understanding how substitutions on the quinoline ring impact the electronic and optical properties for OLED applications. These studies provide a framework for predicting how the specific substitution pattern of this compound would influence its performance as an organic semiconductor.

Advanced Synthetic Intermediate in Complex Organic Synthesis

The structure of this compound makes it a highly valuable intermediate for the synthesis of more elaborate molecules, particularly complex heterocyclic systems.

In synthetic chemistry, a "scaffold" is a core molecular structure upon which a larger molecule is built. The quinoline ring is considered a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmaceutically active compounds. nih.gov this compound serves as an excellent example of such a scaffold.

Classic synthetic routes like the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound, can be used to generate the quinoline-4-carboxylic acid core. pharmaguideline.comnih.gov The presence of two carboxylic acid groups at the 2- and 4-positions provides two distinct and reactive "handles" for further chemical modification. These acidic groups can be readily converted into a variety of other functional groups, including:

Amides: By reacting with amines, complex peptide-like structures or polymers can be constructed.

Esters: Reaction with alcohols allows for the introduction of diverse side chains, affecting properties like solubility and biological activity.

Acid Chlorides: Conversion to the highly reactive acid chloride opens pathways to a wide range of nucleophilic substitution reactions.

This multi-point reactivity allows chemists to use this compound as a starting platform to build fused heterocyclic systems or to attach various pharmacophores, accelerating the discovery of new chemical entities with potential therapeutic applications. nih.govrsc.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in fields like pharmacology, where different stereoisomers can have vastly different biological effects. The rigid and planar nature of the quinoline scaffold can be exploited to control the stereochemical outcome of chemical reactions.

One key area is in diastereoselective synthesis , where the existing structure of the quinoline core directs the approach of incoming reagents, favoring the formation of one stereoisomer over another. For example, a chiral group attached to one of the carboxylic acid functions on this compound could influence the stereochemistry of a reaction occurring at the other carboxylic acid position or on a side chain attached to the ring.